REACTION_CXSMILES
|
[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[NH4+].CCCCCCCC[N:16](CCCCCCCC)CCCCCCCC.C(O)CCCCCCCCCCC>>[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[NH4+:16].[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3] |f:0.1,4.5|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
CCCCCCCCN(CCCCCCCC)CCCCCCCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)[O-].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |